molecular formula C17H29BFNO5SSi B1408531 (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid CAS No. 1704096-28-5

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid

Cat. No.: B1408531
CAS No.: 1704096-28-5
M. Wt: 417.4 g/mol
InChI Key: ZXQWWGCGYTUILW-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative featuring a fluorinated phenyl core substituted with a sulfonyl-linked piperidine moiety. The piperidine ring is further modified with a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position.

Properties

IUPAC Name

[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonyl-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BFNO5SSi/c1-17(2,3)27(4,5)25-13-8-10-20(11-9-13)26(23,24)14-6-7-15(18(21)22)16(19)12-14/h6-7,12-13,21-22H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQWWGCGYTUILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BFNO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Piperidine Derivative: The protected hydroxyl compound is then reacted with piperidine under suitable conditions to form the piperidine derivative.

    Sulfonylation: The piperidine derivative undergoes sulfonylation using a sulfonyl chloride reagent.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using a palladium catalyst.

    Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key steps include large-scale protection and deprotection reactions, efficient coupling reactions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are typical in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid is used in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: The compound is used in the development of probes and sensors for biological studies.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound finds applications in material science, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonyl and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related boronic acids and piperidine/sulfonyl derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Key Structural Analogues

Compound Name (CAS No.) Core Structure Substituents Similarity Score Key Features
(Target Compound) Phenylboronic acid - 2-Fluoro substituent
- 4-(Piperidin-1-ylsulfonyl) group
- 4-(TBDMS-O) on piperidine
High steric bulk (TBDMS), electron-withdrawing sulfonyl, fluorine-enhanced reactivity
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid (957034-87-6) Phenylboronic acid - 2-Sulfonylpiperidine
- No TBDMS or fluorine
0.81 Lacks fluorine and TBDMS; simpler piperidine-sulfonyl motif
(2-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (1704063-84-2) Phenylboronic acid - 5-Fluoro substituent
- Piperazine with Boc protection
- Methyl linker
0.79 (inferred) Boc-protected piperazine (basic N), methyl spacer, fluorine at meta position
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (913835-83-3) Phenylboronic acid - 2-Sulfonylpyrrolidine
- No TBDMS or fluorine
0.82 Smaller pyrrolidine ring (5-membered vs. 6-membered piperidine)
tert-Butyl 4-(4-boronophenyl)piperazine-1-carboxylate (540752-87-2) Phenylboronic acid - Piperazine with Boc protection
- Para-boronic acid
0.75 Boc-piperazine at para position; no sulfonyl or fluorine

Substituent Effects on Reactivity and Stability

  • However, it introduces sensitivity to fluoride ions, which can cleave the silyl ether under mild conditions .
  • Sulfonyl Group : The sulfonyl linker in the target compound and analogues (e.g., 957034-87-6) withdraws electron density, activating the boronic acid for cross-coupling reactions. This contrasts with carbamate-linked analogues (e.g., 1704063-84-2), where the Boc group may hinder reactivity due to steric bulk .
  • Fluorine Substituent: The 2-fluoro group in the target compound may stabilize the boronic acid via ortho-directed metal coordination, a feature absent in non-fluorinated analogues like 957034-87-4. Fluorine’s electronegativity also modulates electronic effects in Suzuki couplings .

Physicochemical Properties (Inferred)

Property Target Compound 957034-87-6 1704063-84-2
Molecular Weight ~480 g/mol ~300 g/mol ~420 g/mol
LogP High (TBDMS) Moderate Moderate (Boc group)
Solubility Low in water (lipophilic TBDMS) Moderate in polar solvents Moderate in DMSO/MeOH

Biological Activity

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid is a complex boronic acid derivative notable for its unique structural features, including a piperidine ring, a tert-butyldimethylsilyl group, and a sulfonyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and receptors.

Chemical Structure and Properties

The compound's molecular formula is C17H29BFNO5SSiC_{17}H_{29}BFNO_{5}SSi, with a molecular weight of approximately 417.38 g/mol. The structural features contribute to its reactivity and biological interactions:

Property Details
IUPAC Name4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonylphenyl]boronic acid
CAS Number1704065-62-2
Molecular Weight417.38 g/mol
Functional GroupsBoronic acid, sulfonyl, piperidine, silyl

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols or hydroxyl groups. This characteristic allows it to act as an enzyme inhibitor or receptor ligand. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, which is critical for its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Receptor Binding : The piperidine ring may enhance selectivity towards certain receptors, improving therapeutic efficacy.

In Vitro Studies

Recent studies have focused on the compound's interaction with various biological targets:

  • Kinase Inhibition : Research indicates that this boronic acid derivative shows inhibitory activity against specific kinases involved in cancer pathways, such as CDK4/6. It binds preferentially to the inactive conformation of these kinases, potentially leading to selective cancer cell growth inhibition .
  • Antimicrobial Activity : Preliminary assays suggest that the compound exhibits antimicrobial properties against various bacterial strains, although further studies are needed to elucidate its mechanism .

Case Studies

  • Cancer Therapy : In a study investigating the effects of boronic acids on cancer cell lines, (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid demonstrated significant cytotoxicity in breast cancer cells, particularly when used in combination with other chemotherapeutic agents .
  • Diabetes Management : Another study explored the potential use of this compound in diabetic models where it showed promise in modulating glucose metabolism through enzyme inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Phenylboronic AcidLacks piperidine and sulfonyl groupsLimited enzyme inhibition
(4-(Dimethylamino)phenyl)boronic AcidContains a dimethylamino groupDifferent reactivity profile
(4-(Methoxy)phenyl)boronic AcidFeatures a methoxy groupAltered electronic properties

The presence of both the tert-butyldimethylsilyl and sulfonyl groups in our compound enhances its reactivity and binding capabilities compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
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(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid

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